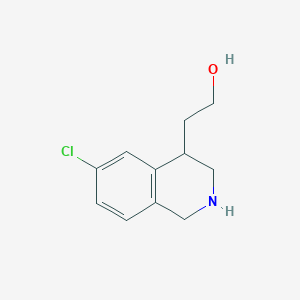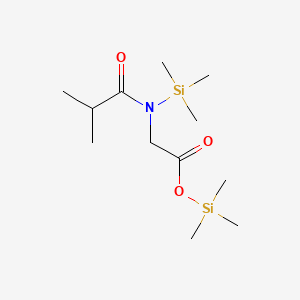
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of trimethylsilyl groups, which are often used to protect functional groups during chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester typically involves the protection of glycine’s amino and carboxyl groups with trimethylsilyl groups. One common method includes the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions and degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups, which can be converted to hydroxyl groups under oxidative conditions.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is used in various fields of scientific research:
Chemistry: As a protected glycine derivative, it is used in peptide synthesis and as an intermediate in organic synthesis.
Biology: It serves as a model compound for studying amino acid modifications and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups. The trimethylsilyl groups protect the amino and carboxyl groups, allowing selective reactions at other sites. In biological systems, the compound may be metabolized to release glycine, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-(tert-butoxycarbonyl)-: Another protected glycine derivative used in peptide synthesis.
Glycine, N-(benzyloxycarbonyl)-: Used for similar purposes but with different protecting groups.
Glycine, N-(2,2,2-trifluoroethyl)-: Used in fluorine chemistry and as a building block in organic synthesis.
Uniqueness
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is unique due to the presence of trimethylsilyl groups, which offer distinct protection and reactivity compared to other protecting groups. This makes it particularly useful in specific synthetic routes where selective protection and deprotection are required.
Eigenschaften
Molekularformel |
C12H27NO3Si2 |
|---|---|
Molekulargewicht |
289.52 g/mol |
IUPAC-Name |
trimethylsilyl 2-[2-methylpropanoyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C12H27NO3Si2/c1-10(2)12(15)13(17(3,4)5)9-11(14)16-18(6,7)8/h10H,9H2,1-8H3 |
InChI-Schlüssel |
DDXSFMQPXKWPIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


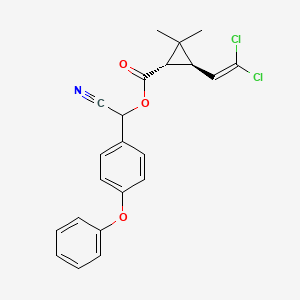
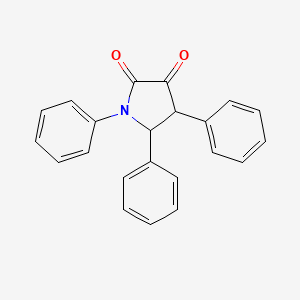
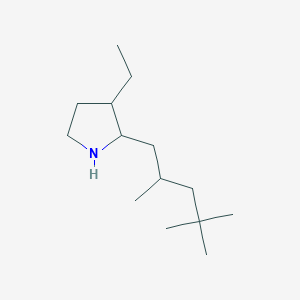
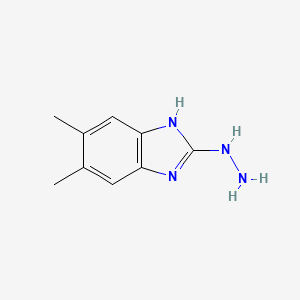



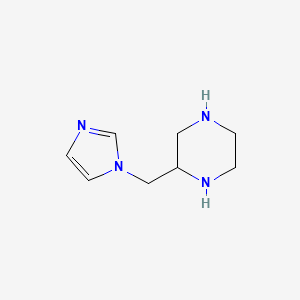
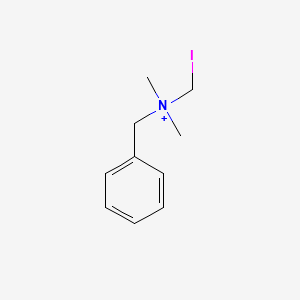
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)
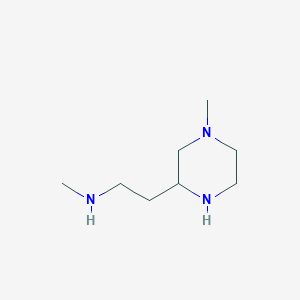
![[2-(Chlorocarbonyl)phenoxy]acetic acid](/img/structure/B13795252.png)

